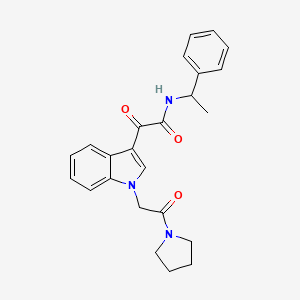
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide is a novel derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of 2-oxo derivatives typically involves multi-step reactions that leverage various chemical transformations. The specific compound can be synthesized through a series of condensation reactions involving indole derivatives and pyrrolidine moieties. The molecular formula for this compound is C18H24N2O3, with a molecular weight of approximately 320.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrrolidine structures. For example, derivatives similar to this compound have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
Key Findings:
- Cytotoxicity Assays: Compounds were evaluated using MTT assays, revealing that certain derivatives exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards non-cancerous cells.
- Mechanism of Action: The mechanism often involves the inhibition of specific cellular pathways such as the Pol I transcription pathway, leading to nucleolar stress and subsequent apoptosis in cancer cells .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|---|
| Compound A | A549 | 5.0 | Moderate |
| Compound B | MCF7 | 8.0 | Low |
| 2-Oxo Compound | A549 | 7.5 | Low |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens. The presence of the pyrrolidine ring is thought to enhance interaction with bacterial membranes.
Key Findings:
- Inhibition Studies: Compounds were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the range of 4–16 µg/mL.
- Mechanism of Action: The antimicrobial activity is believed to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | 2-Oxo Compound |
| Escherichia coli | 16 | Compound B |
| Klebsiella pneumoniae | 4 | Compound A |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Variations in substituents on the indole or pyrrolidine rings can significantly affect potency and selectivity.
Notable SAR Insights:
- Substituent Effects: Introduction of electron-donating groups on the phenyl ring generally enhances anticancer activity.
- Pyrrolidine Modifications: Alterations in the pyrrolidine moiety can lead to improved binding affinity towards target proteins involved in cancer progression .
Case Studies
A significant study involving related compounds demonstrated that modifications to the indole structure resulted in enhanced cytotoxicity against resistant cancer cell lines. For instance, a derivative with a methoxy group showed a marked increase in activity compared to its parent compound, indicating that such modifications could be beneficial for drug development.
Eigenschaften
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17(18-9-3-2-4-10-18)25-24(30)23(29)20-15-27(21-12-6-5-11-19(20)21)16-22(28)26-13-7-8-14-26/h2-6,9-12,15,17H,7-8,13-14,16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHQSCQFRFHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














